molecular formula C18H23N3O2S B5145970 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide

Cat. No. B5145970
M. Wt: 345.5 g/mol
InChI Key: VPKAEBOWVVCCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegeneration.

Mechanism of Action

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This activation of AMPK leads to downstream effects on various cellular processes, including inhibition of mTOR signaling and activation of autophagy.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell growth, induce apoptosis, and decrease tumor size in animal models. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegeneration, this compound has been shown to protect against neuronal cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide in lab experiments is its specificity for AMPK activation. This compound has been shown to activate AMPK without affecting other kinases, making it a useful tool for studying the effects of AMPK activation on various cellular processes. One limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the concentration of this compound used is within a safe range.

Future Directions

There are several potential future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of interest is the investigation of the effects of this compound in combination with other drugs or therapies in various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on various cellular processes and to identify potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide involves a multi-step process that begins with the reaction of 1-adamantylamine with 2-bromoacetylthiazole to form an intermediate compound. This intermediate compound is then reacted with cyclopropylamine and purified to obtain this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the activation of AMPK by this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegeneration, this compound has been shown to protect against neuronal cell death and improve cognitive function.

properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-15(19-13-1-2-13)16(23)21-17-20-14(9-24-17)18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKAEBOWVVCCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.